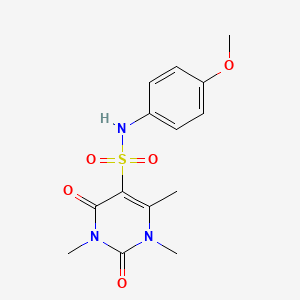

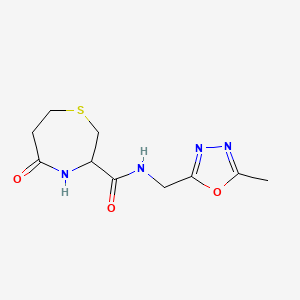

![molecular formula C13H16O5 B2606167 Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate CAS No. 111286-73-8](/img/structure/B2606167.png)

Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate” is a chemical compound with the CAS Number: 111286-73-8 . It has a molecular weight of 252.27 and is typically stored at room temperature . The compound is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is “methyl 3- (2- (2-methoxy-2-oxoethoxy)phenyl)propanoate” and its InChI Code is "1S/C13H16O5/c1-16-12 (14)8-7-10-5-3-4-6-11 (10)18-9-13 (15)17-2/h3-6H,7-9H2,1-2H3" . This indicates the compound has a complex structure with multiple functional groups, including a methoxy group, an oxoethoxy group, and a propanoate group.Wissenschaftliche Forschungsanwendungen

Crystallography

“Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate” has been used in the field of crystallography . The crystal structure of this compound has been studied and published. The study provides valuable information about the atomic coordinates and displacement parameters of the compound .

Organic Synthesis

This compound is used in organic synthesis . It can be synthesized by dissolving methyl 4-hydroxy-3-methoxybenzoate in acetone, adding potassium carbonate, and then adding methyl bromoacetate to react .

Fungicidal Activity

“Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate” has been studied for its fungicidal activity . The presence of an electron-donating group at the 4-position of the benzene ring was found to be favorable for activity .

Chemical Research

This compound is used in chemical research . It is available for purchase from chemical suppliers, indicating its use in various chemical experiments and research .

Material Science

“Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate” is used in the field of material science . Its crystal structure and properties can be used to understand the behavior of similar compounds in various material applications .

Pharmaceutical Research

This compound could potentially be used in pharmaceutical research . Its fungicidal activity suggests that it could be studied for use in antifungal medications .

Safety and Hazards

The safety data sheet (MSDS) for “Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate” is available from the supplier . It’s important to refer to this document for detailed safety and handling information. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.

Eigenschaften

IUPAC Name |

methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-16-12(14)8-7-10-5-3-4-6-11(10)18-9-13(15)17-2/h3-6H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCGHRIZNCHVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

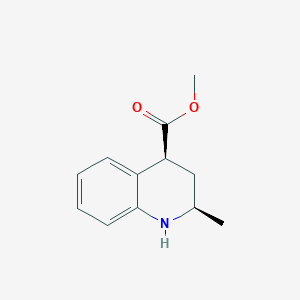

![N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2606091.png)

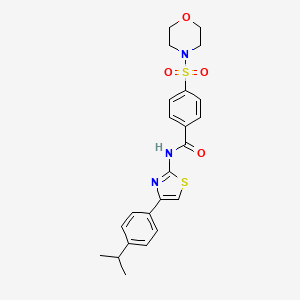

![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2606092.png)

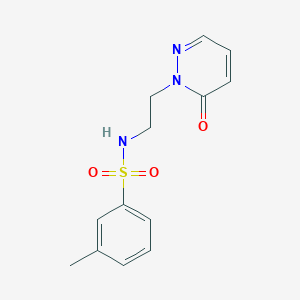

![6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606093.png)

![7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B2606094.png)

![2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B2606097.png)

![1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2606101.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2606104.png)

![1-(4-Tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2606105.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2606106.png)